3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Catalog No.
S3075894
CAS No.
1014025-76-3
M.F
C17H17FN6O2S
M. Wt
388.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(...

CAS Number

1014025-76-3

Product Name

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

IUPAC Name

3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine

Molecular Formula

C17H17FN6O2S

Molecular Weight

388.42

InChI

InChI=1S/C17H17FN6O2S/c18-14-3-1-4-15(13-14)27(25,26)23-11-9-22(10-12-23)16-5-6-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12H2

InChI Key

KUESNNUMKGKPJB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC(=C4)F

solubility

not available

3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by its unique structural features, including a piperazine ring, a pyrazole moiety, and a pyridazine core. Its molecular formula is C18H21FN4O3SC_{18}H_{21}FN_{4}O_{3}S, and it has a molecular weight of approximately 392.4 g/mol. The compound is notable for the presence of a fluorine atom on the phenyl group, which can influence its biological activity and chemical reactivity. The sulfonamide group contributes to its potential as a pharmacologically active agent, particularly in medicinal chemistry applications.

Typical of sulfonamides and heterocycles. Key reactions include:

  • Nucleophilic substitutions: The sulfonamide group can undergo nucleophilic attack, leading to the formation of new bonds with nucleophiles.
  • Reduction reactions: The presence of the sulfonamide group allows for potential reduction to amines under appropriate conditions.
  • Formation of derivatives: The piperazine and pyrazole moieties can be modified to create analogs with altered pharmacological properties.

Preliminary studies suggest that 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibits significant biological activity, potentially including:

  • Antimicrobial properties: Compounds with sulfonamide groups are known for their antibacterial effects.
  • Antitumor activity: Similar structures have been investigated for their ability to inhibit tumor growth.
  • Neuroactive effects: The piperazine ring may contribute to central nervous system activity, making it a candidate for studying neurological disorders.

The synthesis of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can be achieved through several methods, typically involving multi-step organic synthesis techniques:

  • Formation of the piperazine derivative: Starting from commercially available piperazine, the sulfonyl group can be introduced via reaction with sulfonyl chlorides or sulfonamides.
  • Synthesis of the pyrazole moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Coupling reactions: Finally, coupling the piperazine derivative with the pyrazole compound can yield the target pyridazine structure.

The compound's unique structure suggests various applications in medicinal chemistry, including:

  • Drug development: As a potential lead compound for developing new antimicrobial or anticancer agents.
  • Research tools: Used in studies investigating the mechanisms of action of similar compounds in biological systems.
  • Pharmaceutical formulations: Potential inclusion in formulations targeting specific diseases.

Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. These studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular uptake studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicology assessments: Understanding any potential adverse effects associated with the compound's use.

Several compounds share structural features with 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(4-(N,N-Dimethylsulfamoyl)phenyl)acetamideC11H14N2O3SC_{11}H_{14}N_{2}O_{3}SContains a sulfonamide group; potential antimicrobial activity
5-Bromo-N,N-dimethylpyrazole-1-sulfonamideC7H8BrN2O2SC_{7}H_{8}BrN_{2}O_{2}SFeatures bromine substitution; studied for antitumor properties
4-Chloro-3,5-dimethyl-1-tosyl-1H-indazoleC12H12ClN3O2SC_{12}H_{12}ClN_{3}O_{2}SIndazole core; investigated for neuroactive effects

These compounds highlight the diversity within the class of sulfonamides and related heterocycles while emphasizing the unique attributes of 3-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine due to its specific functional groups and structural arrangement.

XLogP3

1.3

Dates

Last modified: 08-18-2023

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